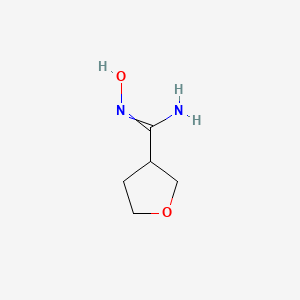
3-Hydroxy-2-methoxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methoxybutanoic acid is an organic compound with the molecular formula C5H10O4 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on its carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxybutanoic acid typically involves the hydroxylation of 2-methoxybutanoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation: Using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of catalysts like iron or copper salts.
Esterification and Hydrolysis: Starting from 2-methoxybutanoic acid esters, followed by hydrolysis to yield the desired hydroxy acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl group can yield alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Iron or copper salts for hydroxylation, palladium on carbon (Pd/C) for hydrogenation.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-2-methoxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-Hydroxy-2-methoxybutanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Antioxidant Activity: Its hydroxyl group can scavenge free radicals, providing antioxidant protection.
類似化合物との比較
2-Hydroxy-3-methoxybutanoic acid: Similar structure but with different positioning of the hydroxyl and methoxy groups.
3-Hydroxy-2-methylbutanoic acid: Differing by the presence of a methyl group instead of a methoxy group.
Uniqueness: 3-Hydroxy-2-methoxybutanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C5H10O4 |
|---|---|
分子量 |
134.13 g/mol |
IUPAC名 |
3-hydroxy-2-methoxybutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-3(6)4(9-2)5(7)8/h3-4,6H,1-2H3,(H,7,8) |
InChIキー |
OSIDJZDSLWJACU-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)

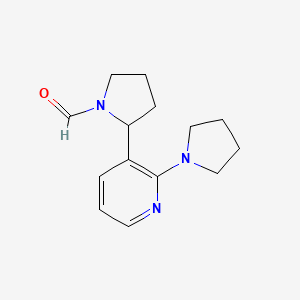
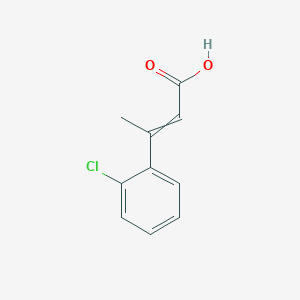
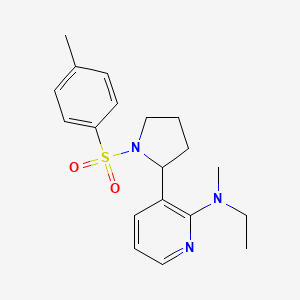

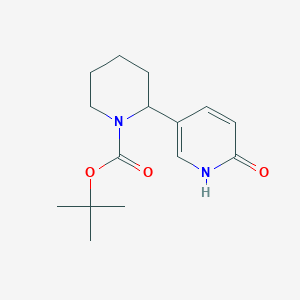
![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
![2-(3,5-Dichloro-4-methoxyphenyl)benzo[d]oxazole](/img/structure/B11818604.png)

![rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B11818610.png)

